molecular formula C7H9BrN2 B7862384 (5-Bromo-2-methylphenyl)hydrazine

(5-Bromo-2-methylphenyl)hydrazine

Cat. No.: B7862384
M. Wt: 201.06 g/mol
InChI Key: PVZALDBFJKFGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (5-bromo-2-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)hydrazine typically involves the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5-Bromo-2-methylbenzaldehyde+Hydrazine hydrateThis compound\text{5-Bromo-2-methylbenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5-Bromo-2-methylbenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methylphenyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: It is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methylphenyl)hydrazine
  • (5-Fluoro-2-methylphenyl)hydrazine
  • (5-Iodo-2-methylphenyl)hydrazine

Uniqueness

(5-Bromo-2-methylphenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not as readily accessible with other halogens.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZALDBFJKFGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.